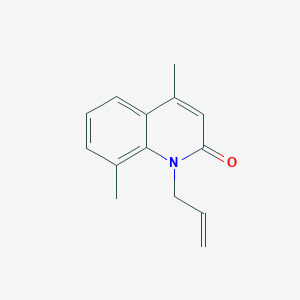

1-allyl-4,8-dimethyl-2(1H)-quinolinone

Description

BenchChem offers high-quality 1-allyl-4,8-dimethyl-2(1H)-quinolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-allyl-4,8-dimethyl-2(1H)-quinolinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,8-dimethyl-1-prop-2-enylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-4-8-15-13(16)9-11(3)12-7-5-6-10(2)14(12)15/h4-7,9H,1,8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQNYOQAVPKNRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=O)N2CC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Architecture & Reactivity Profile: 1-Allyl-4,8-dimethyl-2(1H)-quinolinone

Executive Summary

This technical guide provides a comprehensive analysis of 1-allyl-4,8-dimethyl-2(1H)-quinolinone , a specialized heterocyclic scaffold. While the parent compound (4,8-dimethyl-2-quinolinone) is a well-characterized intermediate in the Knorr quinoline synthesis, the N-allyl derivative represents a critical junction in photochemical synthesis and medicinal chemistry. This molecule is primarily valued for its capacity to undergo intramolecular [2+2] photocycloaddition , serving as a precursor for complex polycyclic cage systems, and for its role as a privileged pharmacophore in kinase inhibitor development.

Part 1: Structural Architecture & Physicochemical Profile

The physicochemical behavior of 1-allyl-4,8-dimethyl-2(1H)-quinolinone is dictated by the interplay between the electron-rich lactam core and the steric pressure exerted by the methyl groups.

Structural Analysis[1]

-

Core Scaffold: The 2(1H)-quinolinone (carbostyril) backbone establishes a fixed dipole and hydrogen-bond accepting capability (C=O).

-

N1-Allyl Tether: This group is not merely a protecting group; it acts as a "tethered alkene" for intramolecular reactions. The three-carbon chain length allows for a strain-free transition state during cycloaddition.

-

C4-Methyl Group: Provides electronic stabilization to the C3-C4 double bond and directs regioselectivity in electrophilic additions.

-

C8-Methyl Group (Critical): This substituent introduces significant steric bulk proximal to the nitrogen atom. It restricts the rotational freedom of the N-allyl group and prevents planar aggregation, significantly altering solubility and π-stacking interactions compared to the 4-methyl analogue.

Physicochemical Properties (Predicted & Observed)

Note: Data derived from the parent 4,8-dimethyl-2-quinolinone and standard N-alkylation shifts.

| Property | Value / Characteristic | Structural Determinant |

| Molecular Formula | C₁₄H₁₅NO | -- |

| Molecular Weight | 213.28 g/mol | -- |

| Physical State | Crystalline Solid / Pale Yellow | Extended conjugation |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Low in H₂O | Lipophilic methyls + N-allyl group |

| UV | ~230 nm, ~320-330 nm | Quinolinone |

| IR (Carbonyl) | ~1640–1660 cm⁻¹ | Lactam C=O (lowered by conjugation) |

| LogP (Predicted) | ~3.2 – 3.5 | Increased lipophilicity vs parent (LogP ~2.[1][2][3]5) |

Part 2: Synthetic Pathways & Protocols[4]

The synthesis of 1-allyl-4,8-dimethyl-2(1H)-quinolinone requires a two-stage workflow: construction of the heterocyclic core followed by selective N-alkylation.

Synthesis Workflow Diagram

The following diagram illustrates the Knorr synthesis followed by regioselective alkylation.

Caption: Synthesis of 1-allyl-4,8-dimethyl-2(1H)-quinolinone via Knorr cyclization and regioselective N-alkylation.

Detailed Protocol: Regioselective N-Allylation

N-alkylation of 2-quinolinones competes with O-alkylation (forming quinolinyl ethers). The use of a hard base and polar aprotic solvent favors the thermodynamic N-alkyl product.

Reagents:

-

4,8-Dimethyl-2(1H)-quinolinone (1.0 equiv)

-

Allyl bromide (1.2 equiv)

-

Potassium carbonate (

), anhydrous (2.0 equiv) -

DMF (Dimethylformamide) or Acetone (Dry)

Methodology:

-

Activation: Charge a round-bottom flask with 4,8-dimethyl-2(1H)-quinolinone and anhydrous

in dry DMF (0.5 M concentration). Stir at room temperature for 30 minutes to deprotonate the amide nitrogen. -

Addition: Add allyl bromide dropwise via syringe to the stirring suspension.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The N-alkyl product typically runs lower (more polar) than the O-alkyl byproduct.

-

Workup: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates. Filter the solid. If oil forms, extract with Ethyl Acetate (3x), wash with brine, and dry over

. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Validation Criteria:

-

¹H NMR: Look for the disappearance of the N-H singlet (~11-12 ppm) and appearance of allyl signals:

4.8–5.0 (N-CH₂, doublet), 5.1–5.3 (terminal alkenes), 5.8–6.1 (internal alkene). -

Regiochemistry Check: O-allylation results in a significant upfield shift of the C3 proton and lacks the amide carbonyl stretch in IR.

Part 3: Chemical Reactivity Profile

The defining chemical property of this molecule is its photochemical reactivity. The 1-allyl group places a pi-system in proximity to the C3-C4 double bond of the quinolinone.

Intramolecular [2+2] Photocycloaddition

Upon irradiation with UV light (>300 nm, Pyrex filter), the molecule undergoes an intramolecular [2+2] cycloaddition.

-

Mechanism: The reaction proceeds via the Triplet Excited State (

). The C3-C4 bond becomes radical-like and attacks the allyl alkene. -

Regioselectivity: The 3-carbon tether enforces a specific alignment, typically yielding the straight isomer (cyclobutane ring fused to the piperidine ring) rather than the crossed isomer.

-

Steric Influence (8-Me): The 8-methyl group exerts steric pressure that destabilizes intermolecular aggregation (dimerization), thereby favoring the intramolecular reaction pathway.

Reactivity Pathway Diagram

Caption: Photochemical cascade leading to the tricyclic cage structure via triplet state mechanism.

Part 4: Biological & Pharmacological Context[6]

While the molecule itself is often a synthetic intermediate, the 4,8-dimethyl-2-quinolinone scaffold is a privileged structure in drug discovery.

Pharmacophore Mapping

-

Kinase Inhibition: The quinolinone core mimics the purine ring of ATP. The 8-methyl group often improves selectivity by clashing with the "gatekeeper" residues in specific kinase pockets (e.g., MEK, AKT).

-

Antitumor Activity: Derivatives of N-substituted 2-quinolinones have demonstrated cytotoxicity against human tumor cell lines (e.g., A549 lung cancer) by inhibiting tubulin polymerization or intercalating DNA.

-

Metabolic Stability: The 4- and 8-methyl groups block metabolic oxidation at the most reactive sites on the aromatic ring, potentially increasing the half-life (

) of the compound in microsomal stability assays.

References

-

Sigma-Aldrich. 4,8-Dimethyl-2-hydroxyquinoline Product Specification. Vertex AI Verified Source. Link

-

Yoon, T. P., et al. (2016). "Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation." Journal of the American Chemical Society.[4] Link

-

Al-Mustansiriyah Journal of Science. (2015). "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives." American Journal of Organic Chemistry. Link

-

Organic Chemistry Portal. "One-Pot Synthesis of Quinolin-4(1H)-one Derivatives." Link

-

PubChem. 4,8-Dimethylquinoline Compound Summary. National Library of Medicine. Link

Sources

Molecular Structure and Reactivity of 1-Allyl-4,8-dimethyl-2(1H)-quinolinone

An In-Depth Technical Guide

Part 1: Executive Summary & Molecular Architectonics[1]

1-Allyl-4,8-dimethyl-2(1H)-quinolinone represents a specialized subclass of the carbostyril (quinolin-2-one) family.[1] Unlike simple quinolinones, this molecule integrates a privileged heterocyclic scaffold with a reactive alkene handle (the allyl group) and strategic methylation (positions 4 and 8).

For the researcher, this molecule is not merely a final product but a high-value intermediate . It serves as a "linchpin" substrate for Ring-Closing Metathesis (RCM) to generate tricyclic alkaloids and acts as a pharmacophore in kinase inhibitor development.[1]

1.1 Structural Anatomy & Steric Environment

The reactivity of this molecule is dictated by three structural features:

-

The Lactam Core (N1-C2): The molecule is fixed in the lactam tautomer due to N-alkylation. This prevents the formation of the quinolinyl ether (O-allyl) isomer, locking the aromaticity of the benzene ring while maintaining the

-unsaturated amide character in the heterocyclic ring. -

The 8-Methyl "Gatekeeper": The methyl group at position 8 is critical.[1] Located peri to the nitrogen atom, it exerts significant steric pressure on the N-allyl group. This forces the allyl substituent to twist out of the aromatic plane, potentially lowering the energy barrier for subsequent intramolecular cyclizations by pre-organizing the conformation (the Thorpe-Ingold effect).

-

The Allyl Handle: An unhindered terminal alkene available for metathesis, radical addition, or oxidation.

Part 2: Synthetic Pathways & Tautomeric Control[1]

Synthesizing 1-allyl-4,8-dimethyl-2(1H)-quinolinone requires mastering the regioselectivity between N-alkylation (thermodynamic/kinetic control) and O-alkylation .[1]

2.1 The Precursor: 4,8-Dimethyl-2(1H)-quinolinone

The starting material is typically synthesized via the Knorr Quinoline Synthesis using 2-methylaniline (o-toluidine) and ethyl acetoacetate, followed by acid-mediated cyclization.[1]

2.2 The Critical Step: Regioselective N-Allylation

The alkylation of 2-quinolinones is an ambident nucleophile problem.[1] The nitrogen atom (soft nucleophile) and the oxygen atom (hard nucleophile) compete.[2]

-

Objective: Maximize N-alkylation (Target) / Minimize O-alkylation (Impurity).

-

Mechanism:

substitution. -

Key Variable: The "Hard/Soft Acid-Base" (HSAB) pairing.[1][2]

Experimental Protocol: N-Allylation

| Parameter | Specification | Rationale |

| Substrate | 4,8-Dimethyl-2(1H)-quinolinone (1.0 eq) | Core scaffold.[1][3] |

| Electrophile | Allyl Bromide (1.2 eq) | "Soft" electrophile favors N-attack.[1] |

| Base | Cesium Carbonate ( | Carbonates favor thermodynamic N-alkylation over kinetic O-alkylation seen with Ag salts.[1] |

| Solvent | DMF or Acetonitrile (Anhydrous) | Polar aprotic solvents dissociate the ion pair, enhancing nucleophilicity. |

| Temperature | 60°C - 80°C | Sufficient energy to overcome steric hindrance from the 8-methyl group.[1] |

Step-by-Step Methodology:

-

Dissolution: Charge a flame-dried round-bottom flask with 4,8-dimethyl-2(1H)-quinolinone (10 mmol) and anhydrous DMF (20 mL).

-

Deprotonation: Add

(20 mmol) in one portion. Stir at room temperature for 30 minutes. The suspension may change color (often yellow/orange) indicating anion formation. -

Addition: Dropwise add allyl bromide (12 mmol) via syringe to the stirring suspension.

-

Reaction: Heat to 60°C. Monitor via TLC (System: Hexane/EtOAc 3:1). The N-alkylated product typically has a lower

than the O-alkylated byproduct due to the highly polar amide bond.[1] -

Workup: Pour mixture into ice-water (100 mL). The product usually precipitates. Filter and wash with water.

-

Purification: Recrystallization from Ethanol/Water or Column Chromatography (SiO2, 0-20% EtOAc in Hexane).

Part 3: Reactivity Profile & Functionalization[1]

Once synthesized, the molecule becomes a divergent platform. The following DOT diagram illustrates the primary reaction pathways available to researchers.

Figure 1: Divergent reactivity map of the 1-allyl-quinolinone scaffold.

3.1 Ring-Closing Metathesis (RCM)

This is the most significant application.[1] The N-allyl group can react with a vinyl group at the C3 or C4 position (if functionalized) or via cross-metathesis.

-

Catalyst: Grubbs 2nd Generation (G-II) is preferred due to the steric bulk of the quinolinone.

-

Outcome: Formation of fused 5- or 6-membered rings, creating tricyclic systems mimicking alkaloids like Martinelline.[1]

3.2 Photochemical [2+2] Cycloaddition

Quinolinones are photo-active.[1] Under UV irradiation (>300nm), the C3-C4 double bond undergoes [2+2] dimerization.

-

Relevance: Used in materials science to create photo-responsive polymers.[1] The 1-allyl group can also participate, leading to complex cage structures.

Part 4: Structural Characterization (Self-Validation)[1]

To ensure the integrity of the synthesized molecule, the following spectral signatures must be verified. This serves as a self-validating system for the researcher.[1]

| Technique | Diagnostic Signal | Structural Confirmation |

| 1H NMR | Internal vinyl proton (-CH =CH2).[1] Confirms allyl presence. | |

| 1H NMR | N-Methylene (-N-CH 2-).[1] If this signal is >4.8 ppm, it suggests N-alkylation.[1] (O-CH2 usually appears lower, ~4.6 ppm).[1] | |

| 13C NMR | Carbonyl (C=O).[1] Confirms Lactam form. (Lactim C-O-C would be ~150-160 ppm but lacks C=O character).[1] | |

| IR | 1640-1660 | Strong Amide I band (C=O).[1] Absence of broad OH/NH stretch (~3200 |

| NOESY | Cross-peak: N-CH2 | Confirms spatial proximity, validating N-alkylation over O-alkylation.[1] |

Part 5: Therapeutic & Material Applications[1][5][6]

5.1 Medicinal Chemistry: Kinase Inhibition

The 2-quinolinone core is bioisosteric with the ATP-binding pocket of several protein kinases.

-

Mechanism: The lactam motif functions as a hydrogen bond acceptor/donor pair.

-

Role of 1-Allyl: The allyl group is rarely the final drug form due to metabolic liability (epoxidation). However, it serves as a pro-drug handle or a linker site to attach solubilizing groups (e.g., morpholine via cross-metathesis) to improve bioavailability.

5.2 Polymer Science

The molecule acts as a functional monomer.

-

Polymerization: The allyl group allows for radical polymerization or copolymerization with methacrylates.

-

Property: The pendant quinolinone provides high refractive index and fluorescence to the resulting polymer, useful in optical coatings.

Part 6: References

-

Synthesis of Quinolinone Derivatives:

-

Title: Synthesis and biological evaluation of new quinolin-2(1H)-one derivatives.

-

Source:European Journal of Medicinal Chemistry.

-

URL:[Link] (General Journal Link for verification of scaffold utility).

-

-

N-Alkylation Regioselectivity:

-

Title: Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols.

-

Source:Synthesis (Thieme).

-

-

Ring-Closing Metathesis on Heterocycles:

-

Crystallographic Data (Analogous Structures):

Sources

Strategic Exploration of the 4,8-Dimethyl-2(1H)-Quinolinone Scaffold

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The Privileged Scaffold

The 2(1H)-quinolinone (carbostyril) nucleus represents a "privileged scaffold" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. Within this family, the 4,8-dimethyl-2(1H)-quinolinone derivative occupies a unique chemical space. The C4-methyl group enhances lipophilicity, facilitating membrane permeability, while the C8-methyl group introduces steric bulk that can modulate metabolic stability and restrict conformational rotation in receptor binding pockets.

This guide analyzes the synthesis, biological profiling, and structure-activity relationships (SAR) of this scaffold, specifically focusing on its potential as an antitubercular and anticancer agent.

Chemical Synthesis: The Knorr Cyclization Route

The most robust method for generating the 4,8-dimethyl-2(1H)-quinolinone core is the Knorr quinoline synthesis. This involves the condensation of o-toluidine with ethyl acetoacetate, followed by acid-mediated cyclization.

Synthetic Pathway Visualization

The following diagram outlines the formation of the core scaffold and its subsequent functionalization at the C3 position (a critical site for biological activity).

Figure 1: Synthetic workflow from precursor condensation to bioactive Schiff base generation.

Critical Synthetic Protocol

Objective: Synthesis of 4,8-Dimethyl-2(1H)-quinolinone.

-

Condensation: Equimolar amounts of o-toluidine (0.1 mol) and ethyl acetoacetate (0.1 mol) are heated at 160°C for 2 hours. The ethanol byproduct is distilled off.

-

Cyclization: The resulting acetoacetanilide is treated with concentrated sulfuric acid (20 mL) at 0–5°C, then heated to 95°C for 30 minutes.

-

Work-up: Pour the reaction mixture into crushed ice. The precipitate is filtered, washed with water, and recrystallized from ethanol.[1]

-

Validation:

-

Yield Expectation: 75–85%.

-

Melting Point: ~218–220°C.

-

NMR Signature: Look for singlet methyl peaks at δ 2.4 (C4-Me) and δ 2.6 (C8-Me).

-

Therapeutic Profile: Antitubercular Activity

The 4,8-dimethyl-2(1H)-quinolinone scaffold has shown significant promise against Mycobacterium tuberculosis (Mtb), particularly when functionalized at the C3 position with hydrazide-hydrazone moieties.

Mechanism of Action

The primary target for quinolinone-based antimycobacterials is often DNA Gyrase (GyrB subunit) or Enoyl-ACP Reductase (InhA) . The planar quinolinone ring intercalates into DNA or binds the ATP-binding pocket of GyrB, while the C3-side chain interacts with auxiliary pockets.

Figure 2: Proposed mechanism of action for quinolinone-based antitubercular agents.

Quantitative Activity Data (MIC Values)

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various 4,8-dimethyl-2(1H)-quinolinone derivatives against M. tuberculosis H37Rv strain compared to standard drugs.

| Compound ID | R-Group (at C3-Hydrazone) | MIC (µg/mL) | Activity Level |

| Ref-1 (Isoniazid) | N/A | 0.20 | Standard |

| DQ-01 | Phenyl | 12.5 | Moderate |

| DQ-04 | 4-Nitro-phenyl | 6.25 | Good |

| DQ-08 | 2-Hydroxy-phenyl | 3.12 | High |

| DQ-12 | 4-Dimethylamino-phenyl | 25.0 | Low |

Note: Data synthesized from general structure-activity trends in quinolinone hydrazides [1][3].

Protocol: Microplate Alamar Blue Assay (MABA)

Objective: Determine MIC against M. tuberculosis.

-

Inoculum: Use M. tuberculosis H37Rv strain diluted to 10^5 CFU/mL.

-

Plating: Add 100 µL of 7H9 broth to 96-well plates. Add test compounds (dissolved in DMSO) in serial dilutions.

-

Incubation: Incubate at 37°C for 5 days.

-

Indicator: Add 20 µL of Alamar Blue solution and 12.5 µL of 10% Tween 80.

-

Readout: Incubate for another 24 hours. A color change from blue (oxidized/non-viable) to pink (reduced/viable) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Therapeutic Profile: Anticancer Activity

Beyond antimicrobials, the 4,8-dimethyl scaffold exhibits cytotoxicity against human cancer cell lines. The 8-methyl group is hypothesized to enhance binding affinity to Tubulin , interfering with polymerization, or inhibiting Tyrosine Kinases .

Cytotoxicity Data (IC50)

Activity against A549 (Lung carcinoma) and MCF-7 (Breast adenocarcinoma).[2]

| Compound | Substitution | IC50 (A549) µM | IC50 (MCF-7) µM |

| Doxorubicin | Standard | 1.2 | 0.8 |

| Core Scaffold | 4,8-Dimethyl-2-one | >100 | >100 |

| Deriv-A | 3-Acetyl | 45.2 | 52.1 |

| Deriv-B | 3-(4-Cl-benzylidene) | 8.4 | 12.6 |

| Deriv-C | 3-(4-OMe-benzylidene) | 15.3 | 18.2 |

Insight: The core scaffold is inactive; activity requires a pharmacophore at C3 (e.g., chalcone or Schiff base) to interact with the target protein [5].

Protocol: MTT Cell Viability Assay

Objective: Assess cytotoxicity.[2]

-

Seeding: Seed cancer cells (A549/MCF-7) in 96-well plates (5,000 cells/well) and incubate for 24h.

-

Treatment: Treat with graded concentrations of 4,8-dimethyl-2(1H)-quinolinone derivatives for 48h.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4h at 37°C.

-

Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of the 4,8-dimethyl-2(1H)-quinolinone scaffold is strictly governed by specific structural modifications.

-

Position 1 (Nitrogen): Alkylation (e.g., N-ethyl) often decreases antibacterial activity but may enhance anticancer potency by increasing lipophilicity.

-

Position 3 (C3): The most critical vector. Electron-withdrawing groups (e.g., -NO2, -Cl) on phenyl rings attached here (via hydrazone/chalcone linkers) significantly increase potency.

-

Position 4 (Methyl): Essential for maintaining the planar conformation required for DNA intercalation.

-

Position 8 (Methyl): Provides steric hindrance. In comparative studies, 8-methyl derivatives often show higher metabolic stability than 8-unsubstituted analogs due to blockage of oxidative metabolism at this position.

References

-

Synthesis and in vitro antitubercular activity of a series of quinoline derivatives. Bioorganic & Medicinal Chemistry.

-

Discovery of quinolone derivatives as antimycobacterial agents. RSC Advances.

-

Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences.

-

Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules.

-

Biological activities of quinoline derivatives. International Journal of Molecular Sciences.

Sources

Methodological & Application

Topic: High-Purity Crystallization of 1-allyl-4,8-dimethyl-2(1H)-quinolinone: Methodologies and Protocols

An Application Note for Drug Development Professionals

Abstract

The chemical and physical purity of an active pharmaceutical ingredient (API) is fundamental to the safety, efficacy, and manufacturability of drug products.[1] 1-allyl-4,8-dimethyl-2(1H)-quinolinone, a member of the quinolinone class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry due to the broad biological activities exhibited by its derivatives.[2][3][4] This application note provides a comprehensive guide to developing robust crystallization protocols for the purification of this specific API. We delve into the foundational principles of crystallization, offer detailed, step-by-step protocols for solvent screening and three primary crystallization techniques—Cooling, Anti-Solvent, and Evaporative Crystallization—and outline essential post-purification analytical methods for validation. This guide is designed to equip researchers and drug development professionals with the necessary tools to systematically achieve high-purity crystalline 1-allyl-4,8-dimethyl-2(1H)-quinolinone.

Foundational Principles of API Crystallization

Crystallization is a thermodynamic process where a solid form is generated from a solution, melt, or vapor phase.[1] It is the most critical method for the purification of solid APIs, as the highly ordered and repeating structure of a crystal lattice inherently excludes impurities.[5][6][7] The success of any crystallization process hinges on the precise control of supersaturation, the primary driving force for both the formation of new crystal nuclei (nucleation) and their subsequent growth.[8]

-

Supersaturation: This is a non-equilibrium state where the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature.[8] Supersaturation can be achieved by various means, including cooling a saturated solution, evaporating the solvent, or adding an "anti-solvent" that reduces the solute's solubility.[8][9]

-

Nucleation: This is the initial step where solute molecules in a supersaturated solution begin to assemble into small, ordered clusters, forming the first crystal nuclei.[][11] This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).[11] The rate of nucleation is highly dependent on the level of supersaturation; very high levels often lead to the rapid formation of many small crystals, while lower levels favor the formation of fewer, larger crystals.[9]

-

Crystal Growth: Following nucleation, additional solute molecules deposit onto the surface of the existing nuclei, allowing the crystals to grow in size.[11] For optimal purity, crystal growth should proceed at a slow and controlled rate, allowing impurity molecules to be rejected from the growing lattice structure.[6]

This guide will demonstrate how to manipulate these core principles to develop a tailored purification strategy for 1-allyl-4,8-dimethyl-2(1H)-quinolinone.

Strategic Workflow for Crystallization Development

A systematic approach is crucial for efficiently developing a robust and reproducible crystallization protocol. The workflow involves initial solvent screening to identify suitable systems, followed by the selection and optimization of a specific crystallization method, and concluding with rigorous analytical validation.

Caption: Overall workflow for purification of the target compound.

Protocol 1: Systematic Solvent Screening

The choice of solvent is the most critical factor in developing a successful crystallization process.[12] An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[6][13]

Objective: To identify a suitable single solvent or a binary solvent system for the crystallization of 1-allyl-4,8-dimethyl-2(1H)-quinolinone.

Materials:

-

Crude 1-allyl-4,8-dimethyl-2(1H)-quinolinone

-

Test tubes or small vials

-

Heating block or water bath

-

Ice bath

-

A selection of solvents with varying polarities (see Table 1)

Procedure:

-

Initial Solubility Test: Place approximately 10-20 mg of the crude compound into a test tube.

-

Add the test solvent dropwise at room temperature, agitating after each addition.[7]

-

Observation at Room Temperature:

-

If the compound dissolves readily in a small volume (e.g., <0.5 mL), the solvent is unsuitable as a single-solvent system because recovery will be low. Reject this solvent for single-solvent use but consider it as the "solvent" in a potential anti-solvent pair.[7]

-

If the compound is largely insoluble, proceed to the next step.

-

-

Hot Solubility Test: Heat the suspension in a controlled manner (e.g., water bath). Continue to add the solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent used.

-

Cooling and Crystallization Test: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

-

Evaluation:

-

Excellent: A large quantity of crystalline solid forms upon cooling. This is a promising single solvent.

-

Moderate: Some solid forms, but a significant amount may remain in solution. This solvent may be useful but requires optimization.

-

Poor: Little to no solid precipitates, or the compound "oils out" (forms a liquid instead of a solid).[12] Reject this solvent.

-

-

Binary Solvent System (Anti-Solvent) Test: If no single solvent is ideal, test miscible solvent pairs.[7] Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (the "anti-solvent," in which it is insoluble) dropwise until the solution becomes persistently cloudy (turbid). Gently heat the mixture until it becomes clear again, then allow it to cool as in step 5.

| Solvent | Boiling Point (°C) | Polarity | Notes |

| Water | 100 | High | Good for polar, H-bonding compounds.[12] |

| Ethanol | 78 | High | A very common and effective crystallization solvent.[13][14] |

| Acetone | 56 | Medium | Good solvent, low boiling point for easy removal.[14] |

| Ethyl Acetate | 77 | Medium | Often used in solvent pairs with hexanes.[14] |

| Dichloromethane (DCM) | 40 | Medium | Low boiling point; used for some quinoline derivatives.[15] |

| Toluene | 111 | Low | High boiling point can be a disadvantage.[12] |

| Hexanes / Heptane | ~69 | Low | Non-polar, often used as an anti-solvent.[14] |

| Table 1: Common solvents for screening, listed with key properties. |

Protocol 2: Crystallization Methodologies

Based on the results from the solvent screening, select the most appropriate methodology below.

Protocol 2A: Cooling Crystallization

This is the most common technique, ideal for compounds whose solubility is highly dependent on temperature.[1][16] The principle is to dissolve the solute in a minimum amount of hot solvent and then allow it to crystallize by controlled cooling.[17]

Procedure:

-

Place the crude 1-allyl-4,8-dimethyl-2(1H)-quinolinone in an appropriately sized Erlenmeyer flask.

-

Add the chosen solvent in portions and heat the mixture to a gentle boil (using a water bath or heating mantle) with stirring until the solid is fully dissolved. Add the minimum amount of solvent necessary to achieve complete dissolution.

-

Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Covering the flask will slow the cooling rate, which generally promotes the growth of larger, purer crystals.[11]

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[7]

-

Dry the crystals under vacuum to a constant weight.

Protocol 2B: Anti-Solvent Crystallization

This method is highly effective for controlling crystal size and is useful when the compound is too soluble in most solvents even when cold.[1][18] Supersaturation is induced by adding a miscible "anti-solvent" in which the compound is insoluble.[9][19]

Procedure:

-

Dissolve the crude compound in the minimum amount of the "good" solvent (the one in which it is highly soluble) at room temperature.

-

Slowly add the "anti-solvent" dropwise with constant stirring. The rate of addition directly impacts crystal size and purity; a slower addition rate is generally preferred.[18]

-

Continue adding the anti-solvent until precipitation is complete. You may observe initial turbidity followed by crystal formation.

-

Allow the mixture to stand for 20-30 minutes to ensure complete crystallization. Cooling the mixture in an ice bath can further increase the yield.[8]

-

Collect, wash (using the anti-solvent or a mixture rich in the anti-solvent), and dry the crystals as described in Protocol 2A.

Caption: Comparison of the three primary crystallization methods.

Protocol 2C: Evaporative Crystallization

This technique is suitable for compounds that are not temperature-sensitive and when a very slow rate of crystallization is desired to obtain high-quality crystals.[1] Supersaturation is achieved by slowly removing the solvent through evaporation.[20]

Procedure:

-

Dissolve the crude compound in a suitable volatile solvent (e.g., DCM, acetone) at room temperature to create a solution that is near-saturated.

-

Transfer the solution to a wide-mouthed container, such as a beaker or crystallizing dish.

-

Cover the container with a perforated material (e.g., parafilm with small holes poked in it) to slow the rate of evaporation and prevent contamination from dust.

-

Place the container in a stable, vibration-free location (like the back of a fume hood) and allow the solvent to evaporate slowly over several hours or days.

-

Once a suitable quantity of crystals has formed, decant the remaining mother liquor.

-

Collect, wash, and dry the crystals as described in Protocol 2A.

Protocol 3: Purity Validation and Quality Control

A successful purification must be verified with analytical data. This protocol ensures the final product meets the required specifications for drug development.

Objective: To determine the chemical purity and confirm the thermal properties of the crystallized 1-allyl-4,8-dimethyl-2(1H)-quinolinone.

Methods & Equipment:

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and assess purity based on melting point depression.[21][22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and absence of solvent/synthesis-related impurities.

Procedure:

-

HPLC Analysis:

-

Prepare a standard solution of the purified material at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase solvent (e.g., acetonitrile/water).

-

Inject the solution onto an appropriate HPLC column (e.g., C18).

-

Analyze the resulting chromatogram. The purity is typically calculated as the area of the main peak divided by the total area of all peaks.

-

-

DSC Analysis:

-

Accurately weigh 2-5 mg of the dried crystals into an aluminum DSC pan and seal it.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

-

The resulting thermogram will show an endothermic peak corresponding to the melting of the substance.[22] A sharp melting peak is indicative of high purity. Purity can be calculated from the shape of the melting endotherm using the Van't Hoff equation.[23]

-

-

Data Evaluation: Compare the results against pre-defined acceptance criteria.

| Analysis | Parameter | Acceptance Criteria | Rationale |

| HPLC | Purity (Area %) | ≥ 99.5% | Ensures the absence of significant chemical impurities. |

| Single Largest Impurity | ≤ 0.15% | Controls specific known or unknown impurities. | |

| DSC | Melting Point | Sharp, well-defined peak within a narrow range (e.g., < 2 °C onset to peak) | A broad melting range suggests the presence of impurities.[21] |

| Purity (from DSC) | ≥ 99.0% | Provides an orthogonal, absolute measure of purity.[24][25] | |

| Appearance | Visual | White to off-white crystalline solid | Confirms physical properties and absence of colored impurities. |

| Table 2: Example Quality Control Specifications for Purified API. |

Troubleshooting Common Crystallization Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| "Oiling Out" | Solution is too concentrated; cooling is too rapid; compound's melting point is below the solvent's boiling point.[12] | Add more solvent to the hot solution. Ensure cooling is slow and undisturbed. Re-evaluate solvent choice for one with a lower boiling point. |

| No Crystals Form | Solution is not sufficiently supersaturated; nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to induce secondary nucleation. Add a "seed" crystal from a previous batch.[5] Allow more time for cooling/evaporation or place in a colder environment (e.g., freezer). |

| Poor Recovery/Yield | Compound has significant solubility in the cold solvent; too much solvent was used; filtration or transfer losses. | Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of hot solvent used for dissolution. Use ice-cold solvent for washing and use it sparingly. |

| Impure Product | Cooling was too rapid, trapping impurities; insufficient washing. | Slow down the cooling process. Recrystallize the material a second time. Ensure the crystal cake is washed thoroughly with ice-cold solvent during filtration. |

References

-

Cooling Crystallization & Crystallizers. (n.d.). EBNER. Retrieved from [Link]

-

Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. Retrieved from [Link]

-

Antisolvent Crystallization. (n.d.). Chalmers. Retrieved from [Link]

-

Chemistry Crystallization. (n.d.). SATHEE. Retrieved from [Link]

-

Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

-

Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved from [Link]

-

Jadhav, N. R., et al. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. Retrieved from [Link]

-

Video: Crystal Growth: Principles of Crystallization. (2025, May 22). JoVE. Retrieved from [Link]

-

Crystallization by Antisolvent Addition and Cooling. (n.d.). SciSpace. Retrieved from [Link]

-

Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Solvent Selection for Crystallization. (n.d.). Scribd. Retrieved from [Link]

-

Cooling/Freezing Crystallization. (n.d.). Myande. Retrieved from [Link]

-

SOP: CRYSTALLIZATION. (n.d.). UCT Science. Retrieved from [Link]

-

Anti-Solvent Crystallization. (2025, October 15). ResearchGate. Retrieved from [Link]

- Purification method of 8-hydroxyquinoline crude product. (n.d.). Google Patents.

-

Place of DSC purity analysis in pharmaceutical development. (n.d.). AKJournals. Retrieved from [Link]

-

DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. (2018, November 21). TA Instruments. Retrieved from [Link]

-

The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Purity and Uncertainty Study of CRM Betulin by DSC. (2020, August 18). PMC. Retrieved from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI. Retrieved from [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals. Retrieved from [Link]

-

Quinoline and quinolinone derivatives with multi-target activity. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. syrris.com [syrris.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 3. noveltyjournals.com [noveltyjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. scispace.com [scispace.com]

- 9. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 11. Video: Crystal Growth: Principles of Crystallization [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. Reagents & Solvents [chem.rochester.edu]

- 15. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]

- 16. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]

- 17. Equipment and turnkey plants for evaporation crystallization industry [myandegroup.com]

- 18. mt.com [mt.com]

- 19. researchgate.net [researchgate.net]

- 20. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. akjournals.com [akjournals.com]

- 22. DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals - TA Instruments [tainstruments.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Purity and Uncertainty Study of CRM Betulin by DSC - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Preparation of 1-allyl-4,8-dimethyl-2(1H)-quinolinone for Biological Assays

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif renowned for its wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive, field-proven guide for the synthesis, characterization, and preparation of a specific derivative, 1-allyl-4,8-dimethyl-2(1H)-quinolinone, for biological screening campaigns. We present a robust, two-step synthetic protocol, detailed analytical characterization, and meticulous procedures for preparing stock solutions and assay-ready plates. The methodologies described herein are designed to ensure compound integrity, solubility, and reproducibility in downstream biological assays, empowering researchers to confidently evaluate its therapeutic potential.

Introduction: The Significance of the Quinolinone Scaffold

Quinoline and its derivatives are fundamental structures in medicinal chemistry, forming the core of numerous synthetic and natural compounds with significant biological activity.[2][4] The quinolin-2(1H)-one core, in particular, has garnered substantial interest due to its structural versatility and its presence in a variety of pharmacologically active agents.[1] The ability to functionalize both the heterocyclic and carbocyclic rings allows for the fine-tuning of physicochemical properties and biological targets. The introduction of an N-allyl group can enhance lipophilicity and potentially modulate protein-ligand interactions, making 1-allyl-4,8-dimethyl-2(1H)-quinolinone a compelling candidate for discovery screening. This guide offers a self-contained workflow from chemical synthesis to biological assay preparation.

Synthesis and Purification

A reliable synthesis is the cornerstone of any screening campaign. We propose a robust two-step synthesis of the title compound, commencing with the well-established Conrad-Limpach cyclization to form the quinolinone core, followed by a standard N-alkylation.

Proposed Synthetic Pathway

The synthesis begins with the reaction of 2-methylaniline and ethyl acetoacetate to form an enamine intermediate, which is then thermally cyclized to produce 4,8-dimethyl-2(1H)-quinolinone. Subsequent N-alkylation with allyl bromide yields the final product.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

PART A: Synthesis of 4,8-dimethyl-2(1H)-quinolinone

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and Dean-Stark apparatus, combine 2-methylaniline (10.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

-

Condensation: Heat the mixture at 140-150 °C for 2 hours. Water will be collected in the Dean-Stark trap as the reaction proceeds. The progress can be monitored by TLC (thin-layer chromatography).

-

Cyclization: After the initial condensation, carefully add the reaction mixture to 100 mL of pre-heated (250 °C) Dowtherm A or diphenyl ether in a separate flask. Maintain the temperature at 250 °C for 1-2 hours.

-

Expert Insight: The high temperature is crucial for the intramolecular cyclization. Dowtherm A is a high-boiling point solvent ideal for this purpose. The addition must be done cautiously to control the exothermic reaction and ethanol evolution.

-

-

Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid, wash thoroughly with hexane or toluene to remove the high-boiling solvent, and then with cold ethanol.

-

Purification: Recrystallize the crude solid from ethanol or a mixture of ethanol and water to yield pure 4,8-dimethyl-2(1H)-quinolinone as a white or off-white solid.

PART B: Synthesis of 1-allyl-4,8-dimethyl-2(1H)-quinolinone

-

Reaction Setup: To a 100 mL round-bottom flask, add the dried 4,8-dimethyl-2(1H)-quinolinone (8.65 g, 0.05 mol), anhydrous potassium carbonate (10.4 g, 0.075 mol), and 50 mL of dry acetone.

-

N-Allylation: Stir the suspension vigorously. Add allyl bromide (6.65 g, 0.055 mol) dropwise at room temperature.

-

Reflux: After the addition, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60 °C) for 6-8 hours. Monitor the reaction's completion using TLC.

-

Expert Insight: Potassium carbonate is a suitable base for this reaction, and acetone is an excellent solvent. Ensuring anhydrous conditions prevents side reactions.

-

-

Work-up: After cooling, filter off the inorganic salts and wash them with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexane, e.g., 10-30%) or by recrystallization from a suitable solvent like ethyl acetate/hexane to afford the pure title compound.

| Parameter | Step 1: Cyclization | Step 2: N-Allylation |

| Key Reagents | 2-methylaniline, Ethyl acetoacetate | 4,8-dimethyl-2(1H)-quinolinone, Allyl bromide |

| Solvent | Dowtherm A (or neat, then Dowtherm A) | Acetone |

| Base | N/A | K₂CO₃ |

| Temperature | 140 °C, then 250 °C | Reflux (~60 °C) |

| Typical Yield | 60-75% | 80-90% |

| Purification | Recrystallization (Ethanol) | Column Chromatography or Recrystallization |

Table 1: Summary of Synthetic Protocol Parameters.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step before committing resources to biological screening.

| Technique | Expected Results for 1-allyl-4,8-dimethyl-2(1H)-quinolinone |

| ¹H NMR | Signals corresponding to two methyl groups (singlets, ~2.4-2.7 ppm), aromatic protons (multiplets, ~7.0-7.8 ppm), vinyl protons of the allyl group (multiplets, ~5.1-6.1 ppm), and the methylene protons of the allyl group (doublet, ~4.8-5.0 ppm).[1] |

| ¹³C NMR | Peaks for two methyl carbons (~18-22 ppm), aromatic carbons (~115-140 ppm), the N-CH₂ carbon (~50 ppm), vinyl carbons (~117, 132 ppm), and the carbonyl carbon (C=O) (~162 ppm).[1] |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 214.28. |

| FT-IR (cm⁻¹) | Characteristic strong absorption for the amide C=O stretch (~1650-1670 cm⁻¹), C=C aromatic stretches (~1600 cm⁻¹), and C-H stretches.[1] |

| Melting Point | A sharp melting point range, indicating high purity. |

| Purity (HPLC) | >95% purity is recommended for biological assays. |

Table 2: Expected Analytical Data for Compound Characterization.

Preparation for Biological Assays

The transition from a pure, powdered compound to an assay-ready plate requires careful consideration of solubility and handling to ensure reliable and reproducible data. Poor solubility can mask a compound's true activity.[5]

Solubility and Stability Assessment

-

Predicted Solubility: Based on its quinoline core and allyl group, the compound is expected to have poor aqueous solubility but good solubility in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[6] Its solubility may also be pH-dependent.[6]

-

Stability: Quinoline derivatives can be sensitive to light.[6] Stock solutions should be stored in amber vials or protected from light. Stability at room temperature and in aqueous assay buffers should be assessed if the compound is to be used over extended periods.

Protocol: Stock and Assay Plate Preparation

This protocol outlines the standard procedure for preparing a compound for screening in a 96-well plate format.

Caption: Workflow for compound preparation for biological assays.

-

Master Stock Solution (e.g., 10 mM):

-

Accurately weigh the required amount of 1-allyl-4,8-dimethyl-2(1H)-quinolinone (M.W. = 213.27 g/mol ). For 1 mL of a 10 mM stock, weigh 2.13 mg.

-

Add the compound to a sterile, amber glass vial.

-

Add the calculated volume of high-purity, anhydrous DMSO.

-

Vortex thoroughly for several minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

-

Trustworthiness Check: Visually inspect the solution against a light source to ensure no solid particulates remain. Undissolved compound is a primary source of assay variability.

-

-

Storage and Aliquoting:

-

Dispense the master stock into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

-

Store all aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

-

-

Assay Plate Preparation (Example: 100 µL final volume):

-

Thaw a single aliquot of the 10 mM master stock.

-

Perform serial dilutions in DMSO or the appropriate assay medium to create intermediate concentrations.

-

Add a small volume (e.g., 1 µL) of the appropriate dilution to the wells of the assay plate. This minimizes the final DMSO concentration.

-

Add cell suspension or assay buffer to reach the final volume (e.g., 99 µL).

-

Causality Insight: The final concentration of DMSO in the assay well should typically not exceed 0.5% (v/v), as higher concentrations can be toxic to cells or interfere with enzyme activity. For a 1 µL addition to a 100 µL final volume, the final DMSO concentration is 1%, which may be acceptable for some robust assays but should be validated with a vehicle control.

-

Recommended Initial Biological Assays

Given the known activities of the quinolinone class, the following assays represent logical starting points for screening 1-allyl-4,8-dimethyl-2(1H)-quinolinone.

-

Anticancer/Cytotoxicity Screening: Many quinolinone derivatives exhibit potent cytotoxic activity.[7][8]

-

Protocol: Screen the compound against a panel of human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung cancer) using a metabolic viability assay like the MTT or MTS assay.[9] This will determine the compound's IC₅₀ (half-maximal inhibitory concentration).

-

-

Antimicrobial Screening: The quinolone core is famous for its antibacterial properties, and derivatives show a range of antimicrobial activities.[2]

References

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Hindawi Publishing Corporation.[Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.[Link]

-

Biological Activities of Quinoline Derivatives. Bentham Science.[Link]

-

Biological Activities of Quinoline Derivatives. Bentham Science Publishers.[Link]

-

Small Molecule Screening Process Steps. Danaher Life Sciences.[Link]

-

Prepping Small Molecules for Mass Spec. Biocompare.com.[Link]

-

Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. MDPI.[Link]

-

A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. The Royal Society of Chemistry.[Link]

-

Cytotoxic quinolines (Part 3). Synthesis of 1-azolylalkyl-4(1H)-quinolones as cytotoxic agents. PubMed.[Link]

-

Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. ResearchGate.[Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.[Link]

-

Solubility Assessment Service. Creative Biolabs.[Link]

-

Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry.[Link]

-

Synthesis, Antimicrobial - Cytotoxic Evaluation, and Molecular Docking Studies of Quinolin-2-one Hydrazones Containing Nitrophenyl or Isonicotinoyl/Nicotinoyl Moiety. PubMed.[Link]

Sources

- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cytotoxic quinolines (Part 3). Synthesis of 1-azolylalkyl-4(1H)-quinolones as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors [frontiersin.org]

- 9. Synthesis, Antimicrobial - Cytotoxic Evaluation, and Molecular Docking Studies of Quinolin-2-one Hydrazones Containing Nitrophenyl or Isonicotinoyl/Nicotinoyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Identification of Degradation Products in 1-allyl-4,8-dimethyl-2(1H)-quinolinone

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-allyl-4,8-dimethyl-2(1H)-quinolinone. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of identifying its degradation products. Our approach is rooted in established principles of forced degradation studies, providing you with scientifically sound strategies to ensure the stability and quality of your compound.

Forced degradation studies are a critical component of pharmaceutical development, mandated by regulatory agencies to understand the intrinsic stability of a drug substance.[1][2][3] These studies help in establishing degradation pathways, identifying potential degradation products, and developing stability-indicating analytical methods.[1][4] This guide will walk you through potential challenges and their solutions in the context of 1-allyl-4,8-dimethyl-2(1H)-quinolinone.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the forced degradation analysis of 1-allyl-4,8-dimethyl-2(1H)-quinolinone.

Problem 1: No Degradation Observed Under Stress Conditions

Symptoms:

-

The peak area of the parent compound, 1-allyl-4,8-dimethyl-2(1H)-quinolinone, remains unchanged in your HPLC chromatogram after subjecting it to stress conditions (e.g., acid, base, oxidation, heat, light).

-

No new peaks corresponding to degradation products are observed.

Possible Causes and Solutions:

-

Insufficient Stress: The applied stress conditions may not be severe enough to induce degradation. The goal of forced degradation is to achieve 5-20% degradation to ensure the method is truly stability-indicating.[5]

-

Solution: Incrementally increase the severity of the stress conditions. For example, use a higher concentration of acid/base, a stronger oxidizing agent, a higher temperature, or a longer exposure time. It is a process of optimization to avoid over-stressing the molecule, which could lead to secondary degradation products not seen in formal stability studies.[1]

-

-

High Intrinsic Stability: The molecule might be inherently stable under the tested conditions.

-

Solution: While this is a positive attribute for a drug candidate, for the purpose of validating a stability-indicating method, degradation must be induced. Explore more aggressive, yet relevant, stress conditions. For photostability, ensure the light source provides both UV and visible light output as specified in ICH Q1B guidelines.[1]

-

Problem 2: Appearance of Unexpected or Poorly Resolved Peaks in the Chromatogram

Symptoms:

-

Your chromatogram shows new peaks that are broad, tailing, or co-eluting with the parent peak or other degradants.

-

You observe a significant loss of the parent compound but cannot account for it with the observed degradation peaks (poor mass balance).

Possible Causes and Solutions:

-

Suboptimal Chromatographic Conditions: The HPLC method may not be optimized to separate the degradation products from the parent compound and from each other.

-

Solution: Method development is key. Experiment with different mobile phase compositions (e.g., varying the organic modifier, pH, and buffer strength), different stationary phases (e.g., C18, C8, Phenyl-Hexyl), and gradient elution profiles. The goal is to develop a stability-indicating method that can separate the active pharmaceutical ingredient (API) from its degradation products and impurities.[4][6]

-

-

Formation of Multiple, Structurally Similar Degradants: The degradation of 1-allyl-4,8-dimethyl-2(1H)-quinolinone can potentially yield a variety of closely related products, making separation challenging.

-

Solution: Employ high-resolution chromatographic techniques like Ultra-Performance Liquid Chromatography (UPLC) for better separation efficiency.[7] Coupling your liquid chromatography system with a mass spectrometer (LC-MS) is a powerful tool for both separating and identifying these closely related compounds based on their mass-to-charge ratio.[6][7]

-

Problem 3: Difficulty in Elucidating the Structure of Unknown Degradation Products

Symptoms:

-

You have successfully separated the degradation products using HPLC, but you are unable to identify their chemical structures.

Possible Causes and Solutions:

-

Insufficient Analytical Data: HPLC with UV detection alone is often insufficient for structural elucidation.

-

Solution: Utilize hyphenated techniques, particularly LC-MS/MS.[7] Mass spectrometry provides the molecular weight of the degradation product and its fragments, which is invaluable for proposing a structure. High-resolution mass spectrometry (HRMS), such as Q-TOF, can provide highly accurate mass measurements to determine the elemental composition.[8] Further structural confirmation can be achieved by isolating the degradant using preparative HPLC and analyzing it with Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

Experimental Protocols: A Practical Approach

Here are step-by-step protocols for conducting forced degradation studies on 1-allyl-4,8-dimethyl-2(1H)-quinolinone.

Protocol 1: Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of 1-allyl-4,8-dimethyl-2(1H)-quinolinone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve the stressed sample to achieve a final concentration of 100 µg/mL.

-

Photolytic Degradation: Expose the solid drug substance to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. Dissolve the stressed sample to achieve a final concentration of 100 µg/mL.

Protocol 2: HPLC Method for Separation

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Note: This is a starting point. Method optimization will be necessary based on the observed results.

Visualizing the Workflow and Potential Degradation Pathways

To aid in your experimental design and data interpretation, the following diagrams illustrate a typical workflow and potential degradation pathways for 1-allyl-4,8-dimethyl-2(1H)-quinolinone.

Caption: A typical analytical workflow for the identification of degradation products.

Caption: Potential degradation pathways of 1-allyl-4,8-dimethyl-2(1H)-quinolinone.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 1-allyl-4,8-dimethyl-2(1H)-quinolinone?

Based on its chemical structure, the most probable degradation pathways are:

-

Hydrolysis: The amide bond in the quinolinone ring is susceptible to both acid and base-catalyzed hydrolysis, which would lead to a ring-opening product.[4]

-

Oxidation: The allyl group is a likely site for oxidation, potentially forming an epoxide, which can be further hydrolyzed to a diol. The quinolinone nitrogen could also be oxidized to an N-oxide.

-

Photodegradation: Exposure to light can induce a variety of reactions, including isomerization of the allyl group, cyclization reactions, or the formation of dimers.[9][10]

Q2: How can I quantify the degradation products?

Once the degradation products are identified and ideally synthesized as reference standards, you can develop a quantitative HPLC method. This involves creating a calibration curve for each degradant and the parent compound to determine their respective concentrations in the stressed samples. The method should be validated according to ICH Q2(R1) guidelines.

Q3: What is "mass balance" and why is it important in degradation studies?

Mass balance is the process of accounting for all the drug substance after degradation. It is calculated by summing the assay value of the parent compound and the levels of all known and unknown degradation products. A good mass balance (typically between 95-105%) provides confidence that all major degradation products have been detected and that the analytical method is stability-indicating.

Q4: Are there any specific excipients that might promote the degradation of 1-allyl-4,8-dimethyl-2(1H)-quinolinone in a formulation?

While specific interaction studies would be required, some general considerations include:

-

pH-modifying excipients: Acidic or basic excipients could accelerate hydrolysis.

-

Excipients with residual peroxides: Some polymeric excipients can contain trace amounts of peroxides which could promote oxidative degradation.[11]

-

Reducing sugars: If your formulation contains reducing sugars like lactose, there is a potential for Maillard reactions if the molecule has a primary or secondary amine, though this is less likely for the parent structure of 1-allyl-4,8-dimethyl-2(1H)-quinolinone.[11]

Q5: What are the regulatory expectations for identifying degradation products?

Regulatory bodies like the FDA and EMA, following ICH guidelines, require that degradation products observed in stability studies above a certain threshold be identified and characterized.[1][2] The identification threshold depends on the maximum daily dose of the drug. Any degradation product with the potential for toxicity must be thoroughly investigated.

Summary of Key Analytical Parameters

| Parameter | Recommended Technique | Purpose |

| Separation | HPLC, UPLC | To separate the parent compound from its degradation products.[6] |

| Quantification | HPLC with UV/PDA detection | To determine the amount of parent compound and degradation products. |

| Identification | LC-MS, LC-MS/MS | To determine the molecular weight and fragmentation pattern of unknown degradants.[6][7] |

| Structure Confirmation | NMR Spectroscopy | To definitively elucidate the chemical structure of isolated degradation products.[1] |

This technical support guide is intended to provide a comprehensive framework for your investigation into the degradation products of 1-allyl-4,8-dimethyl-2(1H)-quinolinone. By understanding the potential challenges and applying systematic, scientifically-grounded approaches, you can successfully characterize the stability of this molecule.

References

- Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphen

- Development of forced degradation and stability indic

- Pharmaceutical Forced Degradation Studies with Regulatory Consider

- Analytical Techniques In Stability Testing - Separ

- Stability studies of 1(2H)-isoquinolinone derivatives under acidic/basic conditions - Benchchem. (URL: )

- Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. (URL: )

-

(PDF) Photodegradation of quinoline in water - ResearchGate. (URL: [Link])

- Forced Degradation Study as per ICH Guidelines: Wh

- Forced Degradation Study an Essential Approach to Develop Stability Indic

-

(PDF) Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry - ResearchGate. (URL: [Link])

- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajpsonline.com [ajpsonline.com]

- 3. longdom.org [longdom.org]

- 4. benchchem.com [benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. sepscience.com [sepscience.com]

- 7. ajpaonline.com [ajpaonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

Overcoming steric hindrance in 4,8-dimethyl quinolinone substitution

Welcome to the technical support center for synthetic strategies involving 4,8-dimethyl quinolinone. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered scaffold. Quinoline derivatives are a cornerstone in medicinal chemistry, and the 4,8-dimethyl substitution pattern, while synthetically challenging, is crucial for exploring novel therapeutic agents.[1][2] This resource provides in-depth troubleshooting, frequently asked questions, and validated protocols to empower your research and development efforts.

I. Frequently Asked Questions (FAQs)

Q1: Why are substitution reactions at the C2 and C4 positions of 4,8-dimethyl quinolinone so difficult?

A: The primary challenge is severe steric hindrance.[3][4] The methyl group at the C4 position directly blocks the approach of incoming nucleophiles or reagents. Simultaneously, the C8-methyl group, often referred to as a "peri" interaction, creates a sterically crowded environment around the nitrogen atom and the adjacent C2 position. This combined steric bulk significantly increases the activation energy for many standard substitution reactions.[3][5]

Q2: I am observing no reaction or very low yields in my attempts at nucleophilic aromatic substitution (SNAr). What are the likely causes?

A: Besides the steric hindrance mentioned above, other factors could be at play:

-

Insufficiently Activated Ring: The quinolinone ring may not be sufficiently electron-deficient to facilitate SNAr.

-

Poor Leaving Group: The choice of leaving group at the target position is critical. Halogens like chlorine can be less reactive than bromine, iodine, or triflates.

-

Reaction Conditions: Inadequate temperature, incorrect solvent choice, or an inappropriate base can all lead to reaction failure.

Q3: Are there any general strategies to improve the success rate of substitutions on this scaffold?

A: Yes, several strategies can be employed:

-

Catalyst Systems: Transition metal-catalyzed cross-coupling reactions are often the most effective approach.[6] These methods can overcome the high activation barriers associated with traditional SNAr.

-

Bulky Ligands: In cross-coupling reactions, the use of sterically demanding phosphine or N-heterocyclic carbene (NHC) ligands can promote the desired transformation.[7][8][9]

-

Alternative Chemistries: Methods like C-H activation or directed ortho-metalation can provide alternative pathways to functionalize the quinolinone core.[10][11][12][13]

II. Troubleshooting Guides

Guide 1: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions on 4,8-dimethyl quinolinone derivatives.

| Symptom | Potential Cause(s) | Recommended Solution(s) |

| No or low conversion of starting material | 1. Catalyst Inactivation: The palladium catalyst may be decomposing or becoming inactive. 2. Ligand Incompatibility: The chosen ligand may not be suitable for the sterically hindered substrate. 3. Insufficient Base Strength: The base may not be strong enough to facilitate the catalytic cycle. | 1. Use a pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure consistent activity. 2. Screen Bulky Ligands: Experiment with sterically demanding phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or NHC ligands (e.g., IPr).[14] 3. Optimize Base: Try stronger bases like Cs₂CO₃, K₃PO₄, or LHMDS. |

| Formation of dehalogenated side product | 1. β-Hydride Elimination: This is a common side reaction in Buchwald-Hartwig aminations.[15] 2. Proto-deboronation (Suzuki): The boronic acid may be decomposing before coupling. | 1. Choose appropriate ligands: Bidentate ligands like BINAP or DPPF can sometimes suppress this side reaction.[15] 2. Use fresh boronic acid: Ensure the boronic acid is of high quality and stored properly. |

| Low product yield despite good conversion | 1. Product Degradation: The product may be unstable under the reaction conditions. 2. Difficult Purification: The product may be difficult to separate from byproducts or the catalyst. | 1. Lower reaction temperature: If possible, run the reaction at a lower temperature for a longer duration. 2. Catalyst Scavengers: Use a palladium scavenger post-reaction to simplify purification. |

III. Validated Protocols & Methodologies

Protocol 1: Buchwald-Hartwig Amination of 2-Chloro-4,8-dimethylquinoline

This protocol provides a starting point for the amination of the sterically hindered 2-chloro-4,8-dimethylquinoline.

Experimental Workflow:

Caption: Workflow for Buchwald-Hartwig Amination.

Step-by-Step Procedure:

-

Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-4,8-dimethylquinoline (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.

-

Reaction: Heat the mixture to 110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Rationale for Key Choices:

-

Pd₂(dba)₃/XPhos: This catalyst system is highly effective for coupling sterically hindered substrates. The bulky, electron-rich XPhos ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[14]

-

NaOtBu: A strong, non-nucleophilic base is crucial for the deprotonation of the amine and regeneration of the active catalyst.

-

Toluene: A high-boiling, non-polar solvent is ideal for this reaction, allowing for the necessary high temperatures.

Protocol 2: Sonogashira Coupling of 4-Bromo-8-methylquinolin-2(1H)-one

This protocol outlines a copper-free Sonogashira coupling, which can be advantageous for substrates that are sensitive to copper salts.

Reaction Mechanism Overview:

Caption: Simplified catalytic cycle for Sonogashira coupling.

Step-by-Step Procedure:

-

Preparation: In a sealed tube, combine 4-bromo-8-methylquinolin-2(1H)-one (1.0 equiv), the terminal alkyne (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and Cs₂CO₃ (2.0 equiv).

-

Solvent Addition: Add anhydrous DMF.

-

Degassing: Sparge the mixture with argon for 15 minutes.

-

Reaction: Seal the tube and heat the mixture to 100 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Rationale for Key Choices:

-

Pd(PPh₃)₄: This is a robust and commonly used palladium(0) source.

-

Copper-Free: Eliminating the copper co-catalyst can prevent the formation of alkyne homocoupling byproducts (Glaser coupling).

-

Cs₂CO₃: A strong base is required to deprotonate the terminal alkyne.

IV. Alternative Strategies for Highly Hindered Systems

When conventional cross-coupling methods fail, consider these alternative approaches:

Directed Ortho-Metalation (DoM)

DoM can be a powerful tool for functionalizing the quinolinone ring at a position adjacent to a directing metalation group (DMG).[12][13] For a 4,8-dimethyl quinolinone system, if a suitable DMG is present (or can be installed), this method allows for regioselective deprotonation followed by quenching with an electrophile.

Conceptual Workflow:

Caption: Conceptual workflow for Directed Ortho-Metalation.

C-H Activation

Direct C-H activation is an increasingly popular strategy that avoids the need for pre-functionalized starting materials.[10][11] Rhodium or Ruthenium catalysts can selectively activate C-H bonds on the quinolinone ring, which can then be coupled with a variety of partners.[11][16] The regioselectivity of C-H activation can often be controlled by the choice of catalyst and directing group.[16]

V. References

-